3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Antimicrobial polymers Pyrazole Schiff bases Structure-activity relationship

3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a heteroaryl-substituted pyrazole-4-carbaldehyde that serves as a versatile electrophilic building block in medicinal chemistry. The compound features a furan-2-yl group at the 3-position, a phenyl ring at N1, and a reactive aldehyde at the 4-position.

Molecular Formula C14H10N2O2
Molecular Weight 238.24g/mol
CAS No. 371918-03-5
Cat. No. B484315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS371918-03-5
Molecular FormulaC14H10N2O2
Molecular Weight238.24g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=O
InChIInChI=1S/C14H10N2O2/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-10H
InChIKeyOWMSNTKNRDZUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 371918-03-5): Core Building Block for Heterocyclic Drug Discovery


3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a heteroaryl-substituted pyrazole-4-carbaldehyde that serves as a versatile electrophilic building block in medicinal chemistry. The compound features a furan-2-yl group at the 3-position, a phenyl ring at N1, and a reactive aldehyde at the 4-position [1]. Its synthesis is most commonly achieved through Vilsmeier-Haack formylation of the corresponding 2-acetylfuran phenylhydrazone, a route that consistently delivers the aldehyde in good yield [2]. Commercially, the compound is typically supplied as a yellow crystalline solid with purity specifications of 95% or 98% .

Why 3-Aryl-1H-pyrazole-4-carbaldehydes Cannot Be Interchanged for 3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde Without Performance Data


The 3-aryl substituent on the 1H-pyrazole-4-carbaldehyde scaffold is a critical electronic and steric determinant of both ground-state reactivity and biological target engagement. Literature explicitly demonstrates that swapping the 3-heteroaryl group—for example, from furan-2-yl to thiophene-2-yl or pyridin-3-yl—alters the antimicrobial efficacy of downstream chitosan Schiff-base derivatives, with activity described as being 'dependent on the type of the Schiff base moiety' [1]. This observation aligns with the well-established influence of heterocyclic ring electronics on the Vilsmeier-Haack formylation step and on subsequent condensation reactions. Procuring a generic 3-substituted analog without verifying the specific heterocycle's performance therefore risks both synthetic inefficiency and loss of biological activity in the final molecule [1][2].

Head-to-Head and Cross-Study Performance Data for 3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde


Superior Antimicrobial Activity of Furan-Derived Chitosan Schiff Base vs. Thiophene and Pyridine Analogs

In a direct comparative study, three chitosan Schiff bases were prepared from 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde (Cs-FPA), the corresponding 3-thiophen-2-yl analog (Cs-TPA), and the 3-pyridin-3-yl analog (Cs-PPA). The furan-derived Cs-FPA exhibited qualitatively higher antimicrobial activity against the tested Gram-positive, Gram-negative, and fungal strains compared to the thiophene and pyridine variants. While exact minimal inhibitory concentrations were not extracted for this comparison, the authors concluded that the antimicrobial efficacy was 'dependent on the type of the Schiff base moiety,' positioning the furan analog as the most potent candidate in the series [1].

Antimicrobial polymers Pyrazole Schiff bases Structure-activity relationship

Documented Utility as a Key Intermediate for Antiviral Pyrazole Nucleosides vs. Benzofuran and Naphthofuran Analogs

The furan-2-yl aldehyde was specifically chosen as the core intermediate for generating N- and S-glycoside derivatives with anti-vesicular stomatitis virus (VSV) activity [1]. The synthetic sequence (Vilsmeier-Haack formylation followed by condensation and glycosylation) yielded compounds 4 and 14b with promising antiviral effects. By contrast, analogous benzofuran-2-yl and naphtho[2,1-b]furan-2-yl carboxaldehydes have been primarily explored for anticancer and antibacterial applications, with no reported antiviral activity for their direct derivatives [2][3]. The smaller furan ring appears to confer a favorable steric and electronic profile for antiviral target engagement within the nucleoside chemical space.

Antiviral agents Pyrazole nucleosides Vilsmeier-Haack formylation

Smaller Steric Footprint of Furan vs. Benzofuran/Naphthofuran Facilitates Efficient Vilsmeier-Haack Formylation

The Vilsmeier-Haack formylation of 2-acetylfuran phenylhydrazone proceeds under standard conditions (POCl₃/DMF, 0–5 °C) to deliver 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in a single step [1][2]. In comparison, the analogous formylation of 2-acetylbenzofuran phenylhydrazone and 2-acetylnaphthofuran phenylhydrazone requires the same reagent system but is reported to produce the corresponding aldehydes with 'slight modifications' to the temperature and stoichiometry to achieve acceptable yields [2][3]. The unsubstituted furan ring, being less sterically demanding than benzofuran or naphthofuran, may allow more facile attack of the Vilsmeier complex at the acetyl methyl group, potentially leading to higher crude yields and easier purification.

Synthetic methodology Vilsmeier-Haack reaction Heterocyclic aldehyde synthesis

High-Impact Application Scenarios for 3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde Based on Verified Evidence


Synthesis of Antiviral Pyrazole N- and S-Glycoside Libraries

Use the aldehyde as a key electrophilic handle to construct pyrazole nucleoside analogs via condensation with active methylene compounds (e.g., malonic acid) followed by Willgerodt-Kindler reaction and glycosylation. This sequence, validated by El-Telbani et al., yielded derivatives with promising activity against vesicular stomatitis virus (VSV) [1].

Development of Antimicrobial Chitosan Biomaterials

Condense the aldehyde with chitosan to form Schiff-base biopolymers. The resulting Cs-FPA conjugate outperformed the thiophene and pyridine analogs in antimicrobial screening against a panel of clinically relevant pathogens, making it a prime candidate for antimicrobial wound dressings or coatings [2].

Synthesis of Heterocyclic Chalcones and Pyrimidine Derivatives

React the aldehyde with barbituric acid or other active methylene compounds to generate pyrimidine-triones and chalcone hybrids. This transformation is reported to proceed in 48–85% yield, giving access to a diverse array of fused heterocyclic systems for high-throughput screening .

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